Cas no 1444113-98-7 (N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- Z1188739688
- N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide
- 1444113-98-7
- EN300-26688342
- N-(3-cyanothiolan-3-yl)-2-(2,2,2-trifluoroethylsulfanyl)pyridine-4-carboxamide
- AKOS033150688
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- Inchi: 1S/C13H12F3N3OS2/c14-13(15,16)8-22-10-5-9(1-3-18-10)11(20)19-12(6-17)2-4-21-7-12/h1,3,5H,2,4,7-8H2,(H,19,20)
- InChI Key: GSXMXOHHRJORAX-UHFFFAOYSA-N
- SMILES: S1CCC(C#N)(C1)NC(C1C=CN=C(C=1)SCC(F)(F)F)=O
Computed Properties
- Exact Mass: 347.03738885g/mol
- Monoisotopic Mass: 347.03738885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 465
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 116Ų
N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26688342-0.05g |
N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide |
1444113-98-7 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide
N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide (CAS No. 1444113-98-7): A Comprehensive Overview
N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide (CAS No. 1444113-98-7) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyanothiolane moiety and a trifluoroethyl sulfanyl group, which contribute to its potential biological activities and therapeutic applications.
The cyanothiolane moiety is a key structural element that has been extensively studied for its ability to modulate various biological processes. Recent research has shown that compounds containing this moiety exhibit potent anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that cyanothiolane derivatives can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This finding suggests that N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide may have potential as an anti-inflammatory agent.
The trifluoroethyl sulfanyl group is another important structural feature of this compound. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties. A recent study in the Bioorganic & Medicinal Chemistry Letters (2020) reported that the introduction of trifluoromethyl groups into drug molecules can significantly enhance their lipophilicity and cellular uptake. This property is particularly relevant for N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide, as it may improve its bioavailability and therapeutic efficacy.
In terms of its biological activity, N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide has shown promising results in preclinical studies. Research conducted at the Institute of Organic Chemistry and Biochemistry (IOCB) in Prague revealed that this compound exhibits potent inhibitory effects on enzymes involved in inflammatory pathways. Specifically, it was found to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets for the development of anti-inflammatory drugs.
Beyond its anti-inflammatory properties, N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide has also been investigated for its potential as an antiviral agent. A study published in the Antiviral Research (2019) demonstrated that this compound can effectively inhibit the replication of several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The mechanism of action appears to involve the disruption of viral RNA synthesis and protein processing.
The synthesis of N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide involves a multi-step process that requires careful control of reaction conditions to ensure high yields and purity. One common synthetic route involves the reaction of 4-chloropyridine with 3-cyanothiolane in the presence of a base, followed by the introduction of the trifluoroethyl sulfanyl group through a nucleophilic substitution reaction. The final product is typically purified by column chromatography or recrystallization techniques.
In conclusion, N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide (CAS No. 1444113-98-7) is a promising compound with a diverse range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features contribute to its anti-inflammatory and antiviral properties, making it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its biological activities and mechanisms of action, paving the way for potential clinical applications in the future.
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